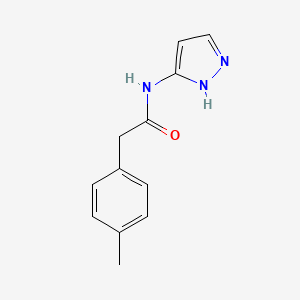
2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPAA is a pyrazole-based compound that has been synthesized using various methods.
作用機序
The mechanism of action of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide is not fully understood. However, studies have shown that 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs by 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide has been shown to have insecticidal and herbicidal properties.
実験室実験の利点と制限
One of the advantages of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide is that it is relatively easy to synthesize. Additionally, 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide has been shown to have a high degree of selectivity towards HDACs, making it a potential candidate for the development of HDAC inhibitors. However, one of the limitations of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide is that it has low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the study of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide. One potential direction is the development of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide-based HDAC inhibitors for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide and its effects on gene expression. Finally, studies are needed to determine the safety and efficacy of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide in vivo.
合成法
Several methods have been developed for the synthesis of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide. One of the most common methods is the reaction between 4-methylbenzoyl chloride and 5-amino-1H-pyrazole-4-carboxamide in the presence of triethylamine. The reaction yields 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide as a white solid in high yield.
科学的研究の応用
2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide has been extensively studied for its potential applications in various fields. One of the most promising applications of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide is in the field of cancer research. Studies have shown that 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide has been studied for its potential use as an insecticide and herbicide.
特性
IUPAC Name |
2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-2-4-10(5-3-9)8-12(16)14-11-6-7-13-15-11/h2-7H,8H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDJHFPMMGFMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)
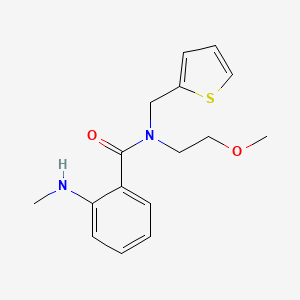
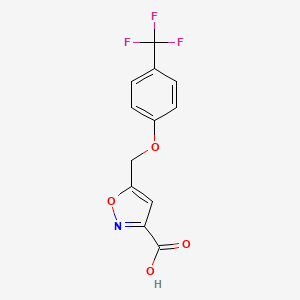
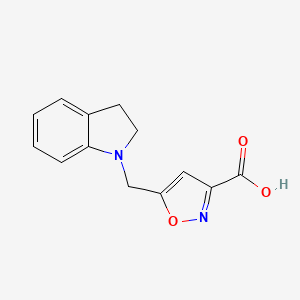
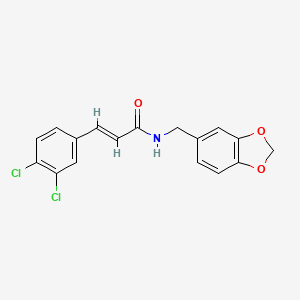
![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine](/img/structure/B7588027.png)
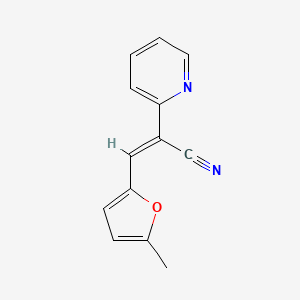

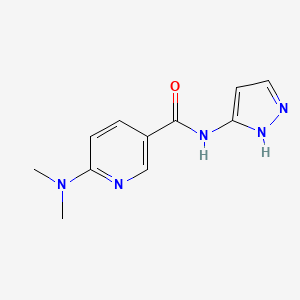
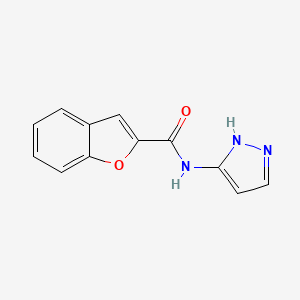

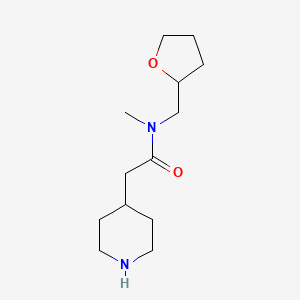
![2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid](/img/structure/B7588085.png)